An In-depth Technical Guide to 1-bromo-3-(tert-butoxy)benzene: Synthesis, Properties, and Applications for the Research Scientist
An In-depth Technical Guide to 1-bromo-3-(tert-butoxy)benzene: Synthesis, Properties, and Applications for the Research Scientist
This guide provides a comprehensive technical overview of 1-bromo-3-(tert-butoxy)benzene, a halogenated aromatic ether with significant potential as a versatile building block in organic synthesis and drug discovery. While detailed experimental data for this specific compound is not extensively documented in publicly accessible literature, this document consolidates available information and provides expert insights into its synthesis, predicted properties, and handling. The methodologies described herein are grounded in established chemical principles and data from closely related analogs, offering a practical framework for its preparation and use in a research setting.
Core Compound Identity and Properties
Chemical Name: 1-bromo-3-(tert-butoxy)benzene CAS Number: 99376-83-7[1] Molecular Formula: C₁₀H₁₃BrO[1] Molecular Weight: 229.11 g/mol [1]
Physicochemical Properties
| Property | Predicted Value/Information | Source/Rationale |
| Appearance | Colorless to light yellow liquid | Based on analogs like 1-bromo-3-(tert-butyl)benzene. |
| Boiling Point | ~230-240 °C (at 760 mmHg) | Extrapolated from the boiling point of 1-bromo-3-(tert-butyl)benzene (223 °C) and considering the ether linkage. |
| Density | ~1.2-1.3 g/mL | In line with similar brominated aromatic compounds. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic solvents). | Typical for aryl halides and ethers. |
| SMILES | CC(C)(C)OC1=CC=CC(Br)=C1 | [1] |
Spectroscopic Data
While a comprehensive public database of spectra for 1-bromo-3-(tert-butoxy)benzene is not available, the expected NMR and IR spectral features can be predicted:
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¹H NMR: Aromatic protons would appear in the range of δ 6.8-7.5 ppm. The tert-butyl group would exhibit a characteristic singlet at approximately δ 1.3 ppm.
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¹³C NMR: Aromatic carbons would be observed between δ 110-160 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group would appear around δ 78 and δ 28 ppm, respectively.
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IR Spectroscopy: Characteristic peaks would include C-H stretching of the aromatic ring (~3000-3100 cm⁻¹) and the alkyl groups (~2850-2950 cm⁻¹), C-O-C stretching of the ether (~1200-1250 cm⁻¹), and C-Br stretching in the fingerprint region.
Synthesis of 1-bromo-3-(tert-butoxy)benzene: A Practical Approach
The most logical and widely applicable method for the synthesis of 1-bromo-3-(tert-butoxy)benzene is the Williamson ether synthesis. This well-established reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[2] In this case, 3-bromophenol would be the starting material.
Retrosynthetic Analysis
Caption: Retrosynthetic analysis of 1-bromo-3-(tert-butoxy)benzene.
Experimental Protocol: Williamson Ether Synthesis
This protocol is a robust starting point for the synthesis of 1-bromo-3-(tert-butoxy)benzene. Optimization of reaction time, temperature, and stoichiometry may be required to maximize yield.
Materials:
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3-bromophenol
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Potassium tert-butoxide
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tert-Butyl bromide
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Anhydrous N,N-dimethylformamide (DMF)
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate
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Standard laboratory glassware and magnetic stirrer
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve 3-bromophenol (1.0 eq) in anhydrous DMF.
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Deprotonation: Cool the solution to 0 °C in an ice bath. Add potassium tert-butoxide (1.1 eq) portion-wise over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the potassium 3-bromophenoxide should result in a homogeneous solution or a fine slurry.
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Alkylation: Slowly add tert-butyl bromide (1.2 eq) to the reaction mixture via syringe. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the reaction mixture to 50-60 °C and monitor the progress by thin-layer chromatography (TLC).
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Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
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Extraction and Washing: Separate the layers. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1-bromo-3-(tert-butoxy)benzene.
Caption: Experimental workflow for the synthesis of 1-bromo-3-(tert-butoxy)benzene.
Reactivity and Applications in Drug Development
Halogenated organic molecules are of paramount importance in medicinal chemistry and drug design. The bromine atom in 1-bromo-3-(tert-butoxy)benzene serves as a versatile functional handle for a variety of chemical transformations, most notably cross-coupling reactions.
Cross-Coupling Reactions
The carbon-bromine bond can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents at the 3-position of the benzene ring, enabling the synthesis of diverse molecular scaffolds.
Role in Medicinal Chemistry
The introduction of a bromine atom into a drug candidate can influence its pharmacokinetic and pharmacodynamic properties. It can enhance binding affinity to target proteins through halogen bonding and can also modulate metabolic stability.[3] The tert-butoxy group is a bulky, lipophilic substituent that can be used to probe steric pockets in enzyme active sites and improve membrane permeability.
Safety and Handling
A comprehensive Safety Data Sheet (SDS) for 1-bromo-3-(tert-butoxy)benzene is not widely available. However, based on the reactivity of similar compounds, the following precautions should be taken.
Hazard Statements (Predicted):
Precautionary Measures:
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Handle in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
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In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.
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Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
1-bromo-3-(tert-butoxy)benzene is a valuable, albeit not extensively characterized, chemical entity. This guide provides a scientifically grounded framework for its synthesis via the Williamson ether synthesis, along with predicted physicochemical properties and safety considerations. Its utility as a building block in organic synthesis, particularly for the construction of complex molecules in drug discovery programs, is significant due to the versatile reactivity of the carbon-bromine bond and the steric and electronic influence of the tert-butoxy group. Researchers and drug development professionals can use this guide as a foundational resource for the preparation and application of this and related compounds.
References
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PubChem. 1-Bromo-3-tert-butylbenzene. [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
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Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. [Link]
Sources
- 1. bldpharm.com [bldpharm.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 4. 1-Bromo-3-tert-butylbenzene | C10H13Br | CID 343798 - PubChem [pubchem.ncbi.nlm.nih.gov]
